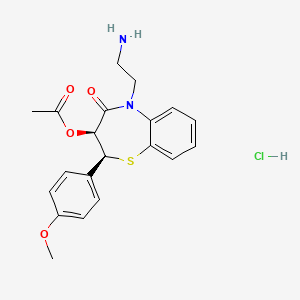

N,N-Didesmethyl Diltiazem Hydrochloride

Vue d'ensemble

Description

Applications De Recherche Scientifique

N,N-Didesmethyl Diltiazem Hydrochloride has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Studied for its effects on calcium release from intracellular stores in neutrophils.

Industry: Utilized in the quality control and production of pharmaceutical formulations containing Diltiazem.

Mécanisme D'action

Target of Action

N,N-Didesmethyl Diltiazem Hydrochloride is a metabolite of Diltiazem . Diltiazem primarily targets cardiac and vascular smooth muscle . It inhibits the calcium influx into these muscles during depolarization . This action is intermediate between dihydropyridine drugs, such as nifedipine, which preferentially act on vascular smooth muscle, and verapamil, which directly acts on the heart muscle .

Mode of Action

The compound works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This inhibition results in the relaxation of these muscles, leading to a decrease in peripheral vascular resistance . This vasodilation effect is the primary mode of action of this compound.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the regulation of calcium influx in cardiac and vascular smooth muscle cells . By inhibiting this influx, the compound disrupts the normal contraction and dilation of these muscles, leading to a decrease in blood pressure and heart rate .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of its parent compound, Diltiazem . After administration, it is extensively metabolized, with only 2% to 4% of the unchanged drug detectable in the urine . The major urinary metabolite in healthy volunteers was N-monodesmethyl diltiazem, followed by deacetyl N,O-didesmethyl diltiazem, deacetyl N-monodesmethyl diltiazem, and deacetyl diltiazem .

Result of Action

The primary result of the action of this compound is a decrease in blood pressure and heart rate . This is achieved through the relaxation of cardiac and vascular smooth muscle, leading to a decrease in peripheral vascular resistance .

Safety and Hazards

N,N-Didesmethyl Diltiazem Hydrochloride is for R&D use only and not for medicinal, household, or other use . The safety data sheet suggests avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It may cause skin irritation, serious eye irritation, damage to organs (cardiovascular system), an allergic skin reaction, and is suspected of damaging fertility or the unborn child .

Analyse Biochimique

Biochemical Properties

N,N-Didesmethyl Diltiazem Hydrochloride interacts with various enzymes and proteins. It is a potent inhibitor of CYP3A4, an enzyme involved in drug metabolism . The nature of these interactions involves the inhibition of the enzyme, which can affect the metabolism of other drugs.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the influx of calcium ions during membrane depolarization . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound primarily involves the inhibition of calcium influx into cardiac and vascular smooth muscle during depolarization . This results in changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

This compound is involved in metabolic pathways that include the interaction with enzymes such as CYP3A4 . It can be further metabolized to deacetyl N,O-didesmethyl diltiazem, which can be glucuronidated or sulphated .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Didesmethyl Diltiazem Hydrochloride typically involves the demethylation of Diltiazem. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented to maintain the purity and efficacy of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

N,N-Didesmethyl Diltiazem Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced using reducing agents to alter its chemical structure.

Substitution: This involves the replacement of one functional group with another, typically using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diltiazem: The parent compound, known for its calcium channel blocking properties.

N-Desmethyl Diltiazem Hydrochloride: Another metabolite of Diltiazem with similar pharmacological effects.

Deacetyl Diltiazem: A related compound with distinct metabolic pathways and effects.

Uniqueness

N,N-Didesmethyl Diltiazem Hydrochloride is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites . This uniqueness makes it valuable for specific research and industrial applications.

Propriétés

IUPAC Name |

[(2S,3S)-5-(2-aminoethyl)-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S.ClH/c1-13(23)26-18-19(14-7-9-15(25-2)10-8-14)27-17-6-4-3-5-16(17)22(12-11-21)20(18)24;/h3-10,18-19H,11-12,21H2,1-2H3;1H/t18-,19+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGVHOBXBDWFNW-VOMIJIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747619 | |

| Record name | (2S,3S)-5-(2-Aminoethyl)-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116050-35-2 | |

| Record name | (2S,3S)-5-(2-Aminoethyl)-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565447.png)

![(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester](/img/structure/B565451.png)

![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)